(2R)-2-amino-2-phenylpropanoic acid

Descripción general

Descripción

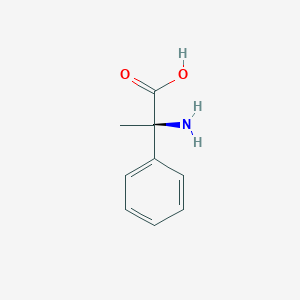

(2R)-2-amino-2-phenylpropanoic acid, also known as D-phenylalanine, is an essential amino acid that plays a crucial role in various biological processes. It is one of the twenty standard amino acids used by cells to synthesize proteins. This compound is characterized by the presence of an amino group, a phenyl group, and a carboxylic acid group attached to a central carbon atom, making it a chiral molecule with two enantiomers: D-phenylalanine and L-phenylalanine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form phenylalanine nitrile, followed by hydrolysis to yield the desired amino acid. Another method involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts to produce enantiomerically pure this compound.

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The amino and carboxylic acid groups in (2R)-2-amino-2-phenylpropanoic acid enable oxidation at specific sites.

Reduction Reactions

Controlled reduction targets the carboxylic acid or modifies stereochemistry.

Substitution Reactions

The amino group acts as a nucleophile in substitution reactions.

Esterification and Hydrolysis

The carboxylic acid undergoes esterification for derivatization.

Peptide Bond Formation

Used in synthesizing bioactive peptides:

| Reaction Type | Reagents/Conditions | Major Products | Notes |

|---|---|---|---|

| Carbodiimide coupling | DCC, HOBt | Dipeptide derivatives | High-yield coupling with minimal racemization . |

Stereochemical Transformations

Chiral integrity is critical for biological activity:

Key Research Findings:

-

Steric Effects : The bulky phenyl group at the α-carbon slows nucleophilic substitution but enhances stereochemical stability .

-

pH-Dependent Reactivity : The amino group’s nucleophilicity is optimal at pH 8–10, while the carboxylic acid is reactive under acidic conditions.

-

Industrial Scalability : Benzylation and carbodiimide coupling are preferred for large-scale synthesis due to high yields (>85%) .

Aplicaciones Científicas De Investigación

Chemistry

(2R)-2-amino-2-phenylpropanoic acid serves as a chiral building block for synthesizing complex organic molecules. Its unique structure allows for the creation of various derivatives that are useful in asymmetric synthesis and chiral resolution processes.

| Application | Description |

|---|---|

| Chiral Synthesis | Used in the preparation of pharmaceuticals and agrochemicals. |

| Building Block | Serves as an intermediate in synthesizing more complex compounds. |

Biology

In biological research, this compound is studied for its role in protein synthesis and enzyme interactions.

Key Roles:

- Neurotransmitter Precursor: It is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine, highlighting its importance in neurological health.

- Antioxidant Activity: Exhibits properties that may help mitigate oxidative stress, relevant in neurodegenerative diseases.

Medicine

The medicinal applications of this compound are extensive:

| Application | Description |

|---|---|

| Therapeutic Uses | Investigated for potential treatments in conditions like Parkinson's disease and hyperlipidemia. |

| Prodrug Development | Used in formulations to enhance the bioavailability of other therapeutic agents. |

Case Studies:

- Neuroprotective Effects: Clinical trials have shown that phenylalanine supplementation can improve motor functions in patients with Parkinson's disease.

- Hypolipidemic Activity: Research indicates that certain derivatives demonstrate significant antihyperlipidemic effects in animal models.

Mecanismo De Acción

The mechanism of action of (2R)-2-amino-2-phenylpropanoic acid involves its incorporation into proteins during translation. It interacts with ribosomes and transfer RNA (tRNA) to form peptide bonds with other amino acids, contributing to the formation of polypeptide chains. Additionally, it can modulate the activity of certain enzymes and receptors, influencing various metabolic pathways and physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

L-phenylalanine: The enantiomer of (2R)-2-amino-2-phenylpropanoic acid, which is also an essential amino acid with similar biological functions.

Tyrosine: A hydroxylated derivative of phenylalanine, involved in the synthesis of neurotransmitters and hormones.

Tryptophan: Another aromatic amino acid, serving as a precursor for serotonin and melatonin.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its incorporation into proteins. Its ability to modulate enzyme activity and receptor function also sets it apart from other amino acids.

Actividad Biológica

(2R)-2-amino-2-phenylpropanoic acid, commonly known as phenylalanine, is a significant amino acid with diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and therapeutic potential based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 165.19 g/mol

- CAS Number : 853460

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the chemotaxis and degranulation of polymorphonuclear leukocytes (PMNs), which are critical in inflammatory responses. This inhibition is mediated through the blockade of the CXCL8 chemokine pathway, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis (RA) .

2. Neuroprotective Properties

In models of cerebral ischemia, this compound demonstrated efficacy in reducing PMN infiltration and infarct size, leading to improved neurological outcomes. This neuroprotective effect is attributed to its ability to modulate inflammatory responses in the brain .

3. Metabolic Pathways

The compound undergoes significant metabolic transformations in vivo. Studies have shown that microbial metabolism can lead to chiral inversion, affecting its biological activity and pharmacokinetics . The metabolism of this compound is crucial for understanding its therapeutic efficacy and safety profile.

Case Study 1: Inhibition of CXCL8-Induced PMN Chemotaxis

A study evaluated the effects of various enantiomers of 2-arylpropionic acids, including this compound, on CXCL8-induced PMN chemotaxis. The results indicated that both racemic mixtures and specific enantiomers significantly inhibited PMN migration, highlighting their potential as therapeutic agents for inflammatory conditions .

Case Study 2: Neuroprotection in Ischemia Models

In a rat model of transient cerebral ischemia, this compound was administered post-injury. The treatment resulted in a marked reduction in neurological deficits and brain damage compared to untreated controls, underscoring its neuroprotective capabilities .

The biological activities of this compound are primarily mediated through:

- Chemokine Receptor Modulation : The compound interacts with chemokine receptors, particularly CXCR1 and CXCR2, inhibiting their activation and subsequent PMN recruitment.

- Neuroinflammation Reduction : By modulating inflammatory pathways, it reduces neuroinflammation, which is critical in conditions such as stroke and traumatic brain injury.

Comparative Analysis

| Property | This compound | Other Amino Acids |

|---|---|---|

| Anti-inflammatory Activity | Strong inhibition of PMN chemotaxis | Varies by amino acid |

| Neuroprotective Effects | Significant improvement in ischemia models | Limited in most cases |

| Metabolic Stability | Subject to microbial metabolism | Generally stable |

Propiedades

IUPAC Name |

(2R)-2-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCSFFGLRQDZDE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357432 | |

| Record name | (R)-2-phenyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29738-09-8 | |

| Record name | (R)-2-phenyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.